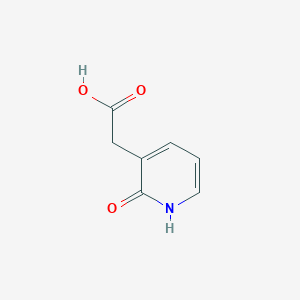

2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-1H-pyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6(10)4-5-2-1-3-8-7(5)11/h1-3H,4H2,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYASBBZWSBMUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280907 | |

| Record name | 1,2-Dihydro-2-oxo-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-03-0 | |

| Record name | 1,2-Dihydro-2-oxo-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100960-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxypyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Pyridone and Acetic Acid Derivative Chemistry

The core of 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid is the 2-pyridone ring, a heterocyclic compound that has garnered considerable attention in medicinal and synthetic chemistry. rsc.org The 2-pyridone structure is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net This is due to its ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for other chemical groups like amides and phenols, influencing properties such as solubility and metabolic stability. rsc.org

The acetic acid moiety attached to the 3-position of the pyridone ring further defines the compound's chemical character. Acetic acid and its derivatives are fundamental building blocks in organic synthesis, contributing to a vast array of chemical products, from pharmaceuticals to polymers. The presence of the carboxylic acid group in this compound introduces a site for potential chemical modifications, such as esterification or amidation, allowing for the synthesis of a library of related compounds for further study.

Current Research Landscape and Key Unaddressed Questions Pertaining to the Compound

Established Reaction Pathways for Pyridone-Acetic Acid Scaffolds

The synthesis of pyridone-acetic acid structures is typically approached by first constructing the core 2-oxo-1,2-dihydropyridin-3-yl moiety, followed by the introduction or modification of the C3 substituent to form the acetic acid side chain.

Multistep Synthesis Routes to the 2-Oxo-1,2-dihydropyridin-3-yl Moiety

The 2-pyridone ring is a common structural motif in medicinal chemistry, and numerous classical methods exist for its construction. A prevalent strategy involves the cyclization of open-chain precursors. For instance, derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, a close precursor to the target molecule, can be synthesized by reacting 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (derived from Meldrum's acid) with active methylene (B1212753) nitriles like cyanoacetamide. mdpi.comresearchgate.netresearchgate.net This reaction, followed by acidification, yields the substituted pyridone ring.

Another established route is the condensation reaction of 1,3-dicarbonyl compounds with cyanoacetamide. mdpi.com This method allows for the synthesis of various substituted 3-cyano-2-pyridones, which are versatile intermediates. The cyano group at the C3 position can then be hydrolyzed to a carboxylic acid, providing a direct precursor for the acetic acid side chain.

The following table summarizes representative multistep approaches to key 2-pyridone intermediates.

| Starting Materials | Key Reagents | Intermediate Product | Reference |

| Meldrum's acid, triethyl orthoformate, aniline, cyanoacetamide | KOH, HCl | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivative | mdpi.comresearchgate.net |

| 1,3-Diketones (e.g., acetylacetone), cyanoacetamide | Base (e.g., KOH) | 3-Cyano-2-pyridone derivative | mdpi.com |

| β-dicarbonyl compound, malononitrile, triethylamine (B128534) | Ethanol (solvent) | 3-Cyano-2-pyridinone derivative | researchgate.net |

Approaches to Introducing the Acetic Acid Side Chain

The conversion of a C3 substituent on the 2-pyridone ring into an acetic acid side chain is a critical step. The most common precursor generated from the methods described above is 2-oxo-1,2-dihydropyridine-3-carboxylic acid. To extend the carboxylic acid group by one methylene unit (-CH2-), a homologation reaction is required.

The Arndt-Eistert reaction is a well-established and widely used method for the one-carbon homologation of carboxylic acids. blogspot.comorganic-chemistry.orgwikipedia.org This two-step procedure involves:

Activation of the Carboxylic Acid: The precursor, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is first converted to its more reactive acid chloride, typically using a reagent like thionyl chloride (SOCl2). blogspot.comwikipedia.org

Wolff Rearrangement: The resulting acid chloride is then reacted with diazomethane (B1218177) (CH2N2) to form an α-diazoketone intermediate. This intermediate is subsequently rearranged in the presence of a metal catalyst (commonly silver oxide, Ag2O) and a nucleophile (like water) to yield the final this compound. blogspot.comorganic-chemistry.org The key step is the Wolff rearrangement, where the diazoketone expels nitrogen gas to form a highly reactive ketene, which is then trapped by water to form the homologous acid. blogspot.comorganic-chemistry.org

While the Arndt-Eistert reaction is a classic approach, its use of the toxic and explosive diazomethane has led to the development of safer alternatives, such as using diazo(trimethylsilyl)methane. wikipedia.org

An alternative hypothetical route could involve the synthesis of a 3-(cyanomethyl)-2-pyridone intermediate, followed by hydrolysis of the nitrile group to the carboxylic acid.

One-Pot and Multicomponent Reaction Strategies

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become powerful tools in organic synthesis. ncats.io MCRs combine three or more reactants in a single vessel to form a product that incorporates substantial parts of all starting materials. ncats.io

Several MCRs have been developed for the synthesis of highly substituted 2-pyridone cores. For example, a four-component reaction involving Meldrum's acid, an aromatic aldehyde, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can produce 3,4-dihydro-2-pyridone derivatives in a single step. researchgate.net Similarly, three-component reactions of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of a base can yield 3,4,6-triaryl-2(1H)-pyridones. ncats.iochemrxiv.org

While these methods often provide rapid access to complex pyridone structures, they may not directly yield the desired 3-acetic acid substituent. However, they can produce intermediates with functional groups at the C3 position that can be subsequently modified. For instance, some MCRs yield 2-pyridone-3-carboxylic acids or 3-cyanopyridones, which can then be subjected to the homologation reactions described previously. mdpi.comresearchgate.net

Novel Methodologies and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly and highly efficient processes. This has led to the application of green chemistry principles and advanced catalytic strategies in the synthesis of pyridone derivatives.

Development of Green Chemistry Principles in the Synthesis of Pyridone Derivatives

Green chemistry focuses on minimizing the environmental impact of chemical processes. Key strategies in the synthesis of 2-pyridones include the use of alternative energy sources and eco-friendly reaction media.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of various 2-pyridone derivatives, including N-alkylated pyridones and 3-cyano-2(1H)-pyridones, has been successfully achieved under microwave conditions. wikipedia.orgchemicalbook.comresearchgate.net This technique is valued for its efficiency and reduced energy consumption.

Solvent-Free and Aqueous Reactions: Replacing volatile organic solvents with water or eliminating solvents entirely is a cornerstone of green synthesis. Several multicomponent reactions for preparing 2-pyridone derivatives have been developed to proceed under solvent-free conditions, often with gentle heating. researchgate.netglpbio.com These methods reduce waste and avoid the hazards associated with many organic solvents. Reactions in aqueous media have also been reported, further enhancing the environmental profile of the synthesis.

The following table highlights examples of green synthetic approaches to 2-pyridones.

| Reaction Type | Green Principle Applied | Conditions | Advantages | Reference |

| Multicomponent synthesis of 2-pyridones | Solvent-free | Heating reactants at 80°C | High yields, short reaction times | glpbio.com |

| Synthesis of N-alkylated 2-pyridones | Microwave irradiation | 250 watts, 10-15 min | Rapid, highly selective | researchgate.net |

| Synthesis of bicyclic 2-pyridones | Microwave irradiation | Borane dimethyl sulfide (B99878) reduction | Superior to traditional heating | chemicalbook.com |

| Four-component synthesis of 2-pyridones | Solvent-free, reusable catalyst | SiO2-Pr-SO3H, 140°C | High yields, environmentally benign | researchgate.net |

Catalytic Strategies for Enhanced Synthesis Efficiency

Catalysis is crucial for developing efficient and selective synthetic methods. Various catalytic systems, including metal-based, non-metal, and nanocatalysts, have been employed for the synthesis of pyridines and pyridones.

Homogeneous and Heterogeneous Catalysis: Simple bases like triethylamine or solid acid catalysts such as silica-supported sulfonic acid (SiO2-Pr-SO3H) have been used to promote multicomponent reactions for pyridone synthesis. ncats.ioresearchgate.net The use of reusable heterogeneous catalysts is particularly advantageous from a green chemistry perspective, as it simplifies product purification and catalyst recycling. researchgate.net Indium triflate has also been reported as an environmentally friendly and reusable catalyst for one-pot syntheses of 2-pyridone frameworks.

Nanocatalysts: In recent years, nanocatalysts have gained attention due to their high surface area and unique catalytic properties, which can lead to higher reaction rates and yields. organic-chemistry.org Various magnetic nanocatalysts, such as Fe3O4-supported complexes, have been developed for the multicomponent synthesis of pyridine (B92270) derivatives. researchgate.net These catalysts offer the significant advantage of being easily separable from the reaction mixture using an external magnet, facilitating their recovery and reuse. researchgate.netresearchgate.net Other nanocatalysts, including nano-TiO2 and copper nanoparticles on N-doped carbon nanotubes, have also proven effective in catalyzing the formation of polysubstituted pyridines. organic-chemistry.org

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound

The synthesis of this compound and its analogues requires careful control over selectivity, as the 2-pyridone ring possesses multiple reactive sites.

Chemoselectivity: Involves the preferential reaction of one functional group over another. During the synthesis of substituted 2-pyridones, chemoselectivity is crucial, particularly when dealing with N-alkylation versus O-alkylation. The tautomeric nature of 2-pyridones allows for reaction at either the nitrogen or the oxygen atom. Copper(I)-catalyzed coupling reactions have been shown to be remarkably chemoselective for N-arylation over O-arylation. organic-chemistry.org Similarly, the use of specific bases like cesium carbonate (Cs2CO3) can promote N-alkylation over O-alkylation. researchgate.net

Regioselectivity: This refers to the control of the position of chemical bond formation. For the 2-pyridone scaffold, functionalization can occur at various carbon atoms (C3, C4, C5, C6) of the ring, as well as at the ring nitrogen. rsc.org

C3 vs. C5 Functionalization: The site of substitution is often directed by the specific catalytic system employed. For instance, palladium-catalyzed dehydrogenative arylations have shown substituent-dependent switching between C5 and C3 selectivity. rsc.org

C6 Functionalization: Cobalt(III)-catalyzed C-H activation has been utilized for the C6 alkenylation of 2-pyridones with terminal alkynes, demonstrating high regioselectivity. digitellinc.com The mechanism involves the formation of a six-membered cobaltacycle intermediate ortho to the directing group. digitellinc.com

N vs. C-Alkylation: The alkylation of 1,2-dihydropyridines can be directed to the carbon atom instead of the nitrogen, introducing quaternary carbon centers with high regioselectivity. nih.gov

Stereoselectivity: While the parent compound this compound is achiral, the synthesis of its analogues often requires control of stereochemistry. Cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, are powerful methods for the regio- and stereoselective construction of five-membered heterocyclic rings attached to the pyridone core. nih.gov Furthermore, the sequential addition of Grignard reagents to pyridine N-oxides can lead to a completely regio- and stereoselective trans-2,3-addition, which can then be reduced to form trans-substituted piperidines. nih.govscholarsportal.info

Optimization of Reaction Conditions and Yields in Synthetic Protocols

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogues. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

Catalyst and Reagents: The choice of catalyst is critical. For instance, in the synthesis of 3-cyano-2-pyridones, a gold-cobalt catalyst supported on TiO2 has been used to achieve good yields in a one-pot, multicomponent reaction. researchgate.net Iron salts like Fe(acac)3 have proven effective in catalyzing the 1,6-addition of Grignard reagents to 2-pyridone derivatives. nih.gov The reaction conditions for this transformation were optimized by screening various iron sources and solvents, with Fe(acac)3 in THF at -45 °C providing a near-quantitative yield. nih.gov

Solvent and Base: The solvent system can significantly influence reaction outcomes. Organic reactions in aqueous media are gaining traction for environmental reasons. beilstein-journals.org Micellar systems, such as those created with Tween 20 in water, have been explored for the N-alkylation of 2-pyridones, showing high conversion rates at ambient temperatures. researchgate.net The choice of base is also crucial; for example, potassium hydroxide (B78521) (KOH) is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from active methylene nitriles. mdpi.comresearchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted synthesis has been employed to expedite the formation of 3-cyano-2(1H)-pyridones. researchgate.net In other cases, low temperatures are required to ensure selectivity; for example, the iron-catalyzed 1,6-addition to 2-pyridones is optimized at -45 °C. nih.gov Increasing reaction times or temperatures may be necessary for sterically hindered substrates to improve yields. nih.gov

One-Pot Procedures: To improve efficiency and atom economy, multi-step sequences are often consolidated into one-pot procedures. acs.orgacs.org This approach avoids the isolation of intermediates, saving time and resources. For example, a one-pot transformation of cyclopentenones to pyridones involves in-situ silyl (B83357) enol ether formation followed by nitrogen insertion and aromatization. chemrxiv.org Optimization of this one-pot reaction involved screening silylating agents, nitrogen sources, and solvents. chemrxiv.org

The following table summarizes the optimization of conditions for a representative reaction involving 2-pyridone derivatives.

| Entry | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylhydrazine HCl | Sodium Acetate | Acetic Acid (aq) | Room Temp | 1.5-2 | 83-96 | beilstein-journals.org |

| 2 | Fe(acac)3 | - | THF | -45 | - | ~100 | nih.gov |

| 3 | Au–Co/TiO2 | - | - | - | - | Good | researchgate.net |

| 4 | - | KOH | Ethanol | Reflux | 4 | Excellent | sciforum.net |

| 5 | - | K2CO3 | Tween 20/Water | Ambient | 3 | 76 (conversion) | researchgate.net |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 2 Oxo 1,2 Dihydropyridin 3 Yl Acetic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. For 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and the connectivity between them.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural assignment of this compound is achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments. While specific experimental data for this exact isomer is not widely published, the expected correlations can be predicted based on its structure and general principles of NMR spectroscopy. ipb.pt

¹H NMR: The 1D proton NMR spectrum would be expected to show distinct signals for the protons on the pyridinone ring and the methylene (B1212753) group of the acetic acid side chain. The protons on the ring (at positions 4, 5, and 6) would appear as multiplets, with their chemical shifts and coupling constants providing initial information about their relative positions. The methylene protons (CH₂) would likely appear as a singlet, and the acidic proton of the carboxyl group might be observed as a broad singlet or exchange with the solvent.

¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule: five for the pyridinone ring (including the carbonyl carbon) and two for the acetic acid moiety (the methylene and carboxyl carbons).

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the pyridinone ring (H4, H5, and H6), confirming their connectivity in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This is crucial for assigning the carbon signals. Each proton on the pyridinone ring and the methylene protons would show a cross-peak to its corresponding carbon atom in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). youtube.com HMBC is vital for piecing together the molecular skeleton. For instance, the methylene protons of the acetic acid group would be expected to show correlations to the C2 (oxo), C3, and C4 carbons of the pyridinone ring, as well as to the carboxyl carbon. These correlations would unambiguously confirm the position of the acetic acid side chain at C3 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, revealing through-space correlations. This can be useful for confirming stereochemistry and conformation. In this molecule, NOESY could show correlations between the methylene protons and the H4 proton on the ring, providing information about the preferred conformation of the side chain relative to the ring.

Table 1: Predicted NMR Data for this compound

| Atom Position | Technique | Predicted Correlation | Information Gained |

|---|---|---|---|

| Ring Protons (H4, H5, H6) | COSY | Cross-peaks between adjacent ring protons. | Confirms the connectivity and sequence of protons on the pyridinone ring. |

| Methylene Protons (CH₂) | HSQC | Correlation to its directly attached carbon atom. | Assigns the chemical shift of the methylene carbon. |

| Methylene Protons (CH₂) | HMBC | Correlations to C2, C3, C4, and the carboxyl carbon (COOH). | Confirms the attachment of the acetic acid group to the C3 position of the ring. |

| Ring Proton H4 | HMBC | Correlations to C2, C3, C5, and C6. | Helps in the assignment of the quaternary carbons C2 and C3. |

| Methylene Protons (CH₂) and H4 | NOESY | Potential cross-peak indicating spatial proximity. | Provides insight into the molecule's conformation. |

Solid-State NMR Characterization Methodologies

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, which is particularly useful for studying polymorphism, conformation, and intermolecular interactions that are absent in solution. wikipedia.orgnih.gov For this compound, ssNMR can distinguish between different crystalline forms (polymorphs) that may exhibit distinct physicochemical properties. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. wikipedia.org The resulting ¹³C ssNMR spectrum would show different chemical shifts for carbon atoms in different polymorphic forms due to variations in their local electronic environments and crystal packing. Advanced ssNMR experiments can also probe intermolecular distances and hydrogen bonding patterns, providing a detailed picture of the supramolecular structure in the solid state. ox.ac.uk

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of the Compound and its Derivatives

In a typical single-crystal X-ray diffraction study, the analysis reveals the crystal system, space group, and unit cell dimensions. researchgate.net For the derivative, the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis further provides the precise coordinates of each atom, allowing for the calculation of all bond lengths and angles. Crucially, it also elucidates the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. In the case of the hydrazide derivative, the structure features strong N-H···O hydrogen bonds that form dimeric motifs, which then assemble into a larger 3D architecture. researchgate.net A similar analysis for this compound would be expected to reveal strong O-H···O hydrogen bonds between the carboxylic acid groups, likely forming centrosymmetric dimers, a common structural motif for carboxylic acids. nih.gov

Table 2: Example Crystal Data for a Derivative, (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₉N₃O₂ |

| Formula weight | 167.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.6789(4) Å, b = 10.4374(5) Å, c = 8.3596(4) Å, β = 92.873(3)° |

| Volume | 756.30(6) ų |

| Z, Calculated density | 4, 1.468 Mg/m³ |

Powder X-ray Diffraction Analysis for Polymorphism and Crystalline Forms

Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It serves as a unique "fingerprint" for a specific crystalline phase. This method is essential for identifying different polymorphs of this compound, as each polymorph will produce a distinct diffraction pattern. americanpharmaceuticalreview.com

The PXRD pattern of a newly synthesized batch can be compared to a reference pattern, which can be experimentally determined from a known pure phase or simulated from single-crystal X-ray diffraction data. ua.pt This comparison allows for the confirmation of phase identity and purity. Furthermore, PXRD is used to monitor phase transformations during manufacturing or storage and to perform quantitative analysis of mixtures of different crystalline forms. americanpharmaceuticalreview.com

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula of a compound.

For this compound (C₇H₇NO₃), the expected monoisotopic mass is 153.0426 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The parent molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. A common fragmentation for carboxylic acids is the loss of the carboxyl group (–COOH) as a neutral radical, leading to a fragment ion with a mass loss of 45 Da. docbrown.info Another likely fragmentation is the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da) from the pyridinone ring. The specific fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₇H₈NO₃]⁺ | 154.0499 | Protonated molecular ion. |

| [M-H]⁻ | [C₇H₆NO₃]⁻ | 152.0353 | Deprotonated molecular ion. |

| [M+H - H₂O]⁺ | [C₇H₆NO₂]⁺ | 136.0393 | Fragment from loss of water. |

| [M+H - COOH]⁺ | [C₆H₇NO]⁺ | 109.0522 | Fragment from loss of the carboxyl group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₇NO₃, the theoretical monoisotopic mass is 153.04259 Da. HRMS analysis provides an experimental mass measurement that can be compared to this theoretical value, typically with a mass accuracy of less than 5 ppm, thereby confirming the elemental formula and distinguishing it from other isobaric compounds.

The technique is capable of resolving species with very small mass differences, which is crucial for confident identification in complex matrices. In a typical HRMS experiment, the compound is ionized, commonly forming adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or other ions, and the mass-to-charge ratio (m/z) of these species is measured.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (C₇H₇NO₃)

| Adduct Form | Molecular Formula of Adduct | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₈NO₃]⁺ | 154.04987 |

| [M+Na]⁺ | [C₇H₇NNaO₃]⁺ | 176.03181 |

| [M+K]⁺ | [C₇H₇KNO₃]⁺ | 192.00575 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Upon ionization, the protonated molecule [M+H]⁺ (m/z 154.05) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate fragmentation at the carboxylic acid moiety, which is a common and predictable fragmentation site. miamioh.edu

Key proposed fragmentation steps include:

Loss of water (H₂O): A neutral loss of 18.01 Da, resulting in a product ion at m/z 136.04.

Loss of the carboxyl group (•COOH): A radical loss of 45.00 Da, leading to an ion at m/z 109.05.

Decarboxylation (loss of CO₂): Following the loss of a proton, this pathway involves the neutral loss of 44.00 Da, yielding an ion at m/z 110.06.

Alpha-cleavage: Cleavage of the bond between the methylene group and the pyridinone ring could lead to the formation of a stable pyridinone-containing fragment. libretexts.org The stable aromatic nature of the pyridinone ring means that initial fragmentation is more likely to occur on the acetic acid side chain. libretexts.org

The fragmentation of the 2-pyrimidinone nucleus, a related structure, often involves the loss of CO and H•, which could also be anticipated for the pyridinone ring after initial side-chain fragmentation. cdnsciencepub.com

Table 2: Proposed Key Fragments in the MS/MS Spectrum of Protonated this compound

| Proposed Fragment Ion | Neutral Loss | Formula of Loss | m/z of Product Ion |

|---|---|---|---|

| [M+H - H₂O]⁺ | Water | H₂O | 136.04 |

| [M+H - CO]⁺ | Carbon Monoxide | CO | 126.06 |

| [M+H - COOH]⁺ | Carboxyl Radical | •COOH | 109.05 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups, as each group has characteristic vibrational frequencies. spectroscopyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule's functional groups. libretexts.org For this compound, several key absorption bands are expected. udel.eduvscht.cz

The carboxylic acid functional group is readily identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹ for a hydrogen-bonded dimer. libretexts.orgresearchgate.net The 2-pyridone ring contains a cyclic amide (lactam) group, which exhibits a characteristic C=O stretch, typically around 1650-1680 cm⁻¹. libretexts.org The N-H stretch of the pyridone ring is expected in the 3200-3600 cm⁻¹ region. udel.edu Aromatic C=C and C-N stretching vibrations from the ring will appear in the 1400-1600 cm⁻¹ region, while C-H stretches from the aromatic ring and the CH₂ group will be observed around 2850-3100 cm⁻¹. vscht.cz

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| N-H stretch | Lactam (Pyridone) | 3200-3600 | Medium |

| C-H stretch (aromatic) | Pyridone Ring | 3000-3100 | Medium-Weak |

| C-H stretch (aliphatic) | -CH₂- | 2850-2960 | Medium |

| C=O stretch | Carboxylic Acid | 1700-1725 | Strong |

| C=O stretch | Lactam (Pyridone) | 1650-1680 | Strong |

| C=C / C=N stretch | Pyridone Ring | 1400-1600 | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. ibsen.com It provides information on the vibrational, rotational, and other low-frequency modes in a system. spectroscopyonline.com While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability.

For this compound, Raman spectroscopy would be particularly useful for characterizing the pyridone ring's skeletal vibrations, including the symmetric C=C stretching modes which often give strong Raman signals. researchgate.net This can provide information about the aromaticity and substitution pattern of the ring. nih.gov The technique is also valuable for studying samples in aqueous solutions, as water is a weak Raman scatterer, an advantage over FTIR where the broad O-H absorption of water can obscure other signals. bruker.com

Furthermore, advanced techniques like Surface-Enhanced Raman Scattering (SERS) could be employed. researchgate.net By adsorbing the molecule onto a roughened metal surface (such as silver or gold), the Raman signal can be enhanced by factors of 10⁴ or more, allowing for the analysis of very small sample quantities and providing insights into the molecule's orientation and interaction with the surface. dtic.mil

Computational and Theoretical Chemistry Studies of 2 2 Oxo 1,2 Dihydropyridin 3 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electron distribution, molecular orbital energies, and other parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations on related 3-substituted-2(1H)-pyridone systems, such as 3-cyano-2(1H)-pyridones, provide significant insights into the electronic characteristics of 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid. nih.govrsc.orgrsc.org

DFT studies typically employ various functionals, such as B3LYP or M06-2X, combined with basis sets like 6-311G(d,p), to optimize the ground state geometry and calculate electronic properties. researchgate.net For the 2-pyridone ring, these calculations reveal a largely planar structure with distinct bond length alternation in the lactam form, indicative of a less aromatic character compared to its 2-hydroxypyridine (B17775) tautomer. nih.gov The introduction of an acetic acid group at the C3 position is expected to influence the electron density distribution within the ring through inductive and potentially minor resonance effects.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can elucidate the charge distribution and intramolecular interactions. In analogous 3-cyano-2(1H)-pyridones, NBO analysis has been used to understand frontier molecular orbital (FMO) surfaces. nih.gov For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are predicted to be delocalized across the pyridone ring system. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and the energy of electronic transitions.

Table 1: Representative Calculated Ground State Properties of a 3-Substituted 2-Pyridone Analog (Calculated using B3LYP/6-311G(d,p) in the gas phase) (Note: Data is illustrative and based on findings for similar structures, not the exact title compound.)

| Property | Calculated Value |

| Dipole Moment (Debye) | ~3-5 D |

| HOMO Energy (eV) | -6.5 to -7.0 eV |

| LUMO Energy (eV) | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (eV) | ~4.5-5.5 eV |

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more rigorous, albeit computationally expensive, approach to characterizing electronic structure. These methods are particularly valuable for obtaining highly accurate energies and for systems where electron correlation is critical. nih.govnih.gov

For the parent 2-pyridone/2-hydroxypyridine system, high-level ab initio calculations have been instrumental in resolving the small energy difference between the tautomers. nih.gov For instance, studies at the MP2/6-311++G(d,p) level have been used to identify low-energy conformations of molecules with flexible side chains, which is relevant for the acetic acid moiety in the title compound. nih.gov Such calculations would be crucial for accurately determining the relative energies of different conformers and tautomers of this compound, providing a benchmark for DFT results.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible acetic acid side chain at the C3 position introduces conformational complexity. The rotation around the C3-C(acetic) and C(acetic)-C(carboxyl) single bonds gives rise to various possible spatial arrangements of the acetic acid group relative to the pyridone ring.

A full mapping of the potential energy surface (PES) would involve systematically varying the key dihedral angles and calculating the energy at each point, typically using a DFT method. This would reveal the global and local energy minima, corresponding to stable conformers, as well as the transition states that connect them.

Tautomerism and Isomerism Investigations of the Pyridone Moiety

The 2-pyridone ring exists in a well-documented tautomeric equilibrium with its 2-hydroxypyridine form. nih.govnih.gov This lactam-lactim tautomerism is a central feature of its chemistry and is highly sensitive to the molecular environment and the nature of substituents on the ring. nih.goviipseries.org

Computational studies have shown that in the gas phase, the 2-hydroxypyridine (lactim) tautomer is slightly more stable than the 2-pyridone (lactam) form. nih.gov However, this energy difference is small, and the equilibrium can be easily shifted. The presence of polar solvents dramatically favors the more polar lactam tautomer due to stronger solute-solvent interactions. nih.govnih.gov

The acetic acid substituent at the C3 position is expected to influence this equilibrium. Its electron-withdrawing nature, albeit modest, could have an effect on the relative stabilities of the two tautomers. Computational models can predict these effects by incorporating solvent models, such as the Polarizable Continuum Model (PCM), into the DFT or ab initio calculations. These models simulate the bulk electrostatic effects of the solvent, allowing for the calculation of tautomeric energy differences in various media.

Table 2: Calculated Relative Energies of 2-Pyridone Tautomers in Different Environments (Note: Data is illustrative and based on findings for the parent 2-pyridone system.)

| Environment | Tautomer More Stable | Calculated Energy Difference (kcal/mol) |

| Gas Phase | 2-Hydroxypyridine (Lactim) | ~0.5 - 1.0 |

| Non-polar Solvent (e.g., Cyclohexane) | 2-Hydroxypyridine (Lactim) | ~0.2 - 0.8 |

| Polar Aprotic Solvent (e.g., Acetonitrile) | 2-Pyridone (Lactam) | ~1.5 - 2.5 |

| Polar Protic Solvent (e.g., Water) | 2-Pyridone (Lactam) | ~2.0 - 3.0 |

The interconversion between the lactam and lactim tautomers occurs via a proton transfer reaction. Computational modeling can elucidate the mechanisms and energetic barriers of this process. For an isolated molecule, the intramolecular proton transfer from the nitrogen to the oxygen atom involves a high-energy, three-membered ring transition state, resulting in a significant activation barrier. researchgate.net

However, the presence of solvent molecules, particularly protic solvents like water, can dramatically lower this barrier by facilitating a Grotthuss-type proton relay mechanism. researchgate.net Computational studies on 2-pyridone have shown that water-assisted intermolecular proton transfer has a much lower activation energy than the direct intramolecular pathway. researchgate.net Similarly, the formation of dimers can also facilitate a concerted double-proton transfer with a reduced energy barrier. researchgate.net For this compound, the carboxylic acid group itself could potentially participate in an intramolecularly-assisted proton transfer, though this would likely involve a strained transition state.

Table 3: Calculated Activation Energies for 2-Pyridone Tautomerization Pathways (Note: Data is illustrative and based on DFT calculations for the parent 2-pyridone system.)

| Proton Transfer Pathway | Calculated Activation Energy (kcal/mol) |

| Intramolecular (direct) | ~30 - 35 |

| Water-assisted (single molecule) | ~9 - 12 |

| Dimer (double proton transfer) | ~5 - 10 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

An MD simulation of this compound would typically involve the following key steps:

System Setup: A three-dimensional model of the molecule is placed in a simulation box. This box is then filled with solvent molecules, most commonly water, to mimic physiological conditions. The choice of water model (e.g., TIP3P, SPC/E) is crucial for accurately representing solvent effects.

Force Field Parameterization: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. Commonly used force fields for organic molecules include AMBER, CHARMM, and GROMOS. These parameters define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Minimization and Equilibration: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the system is allowed to relax to a stable temperature and pressure, ensuring a realistic starting point for the production simulation.

Production Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion. This generates a trajectory that describes the molecule's dynamic behavior over time.

From the resulting trajectory, a wealth of information can be extracted. For instance, the conformational landscape of the acetic acid side chain can be explored by analyzing the dihedral angles along the C-C bond connecting it to the pyridone ring. This would reveal the preferred orientations of the carboxyl group relative to the ring and the energy barriers between different conformations.

Solvent effects are a key aspect that MD simulations can elucidate. The simulations can reveal the formation and dynamics of hydrogen bonds between the solvent and the polar groups of the molecule, such as the carbonyl group, the N-H group of the pyridone ring, and the carboxylic acid group. The stability of the lactam tautomer of the 2-pyridone ring, which is generally favored in polar solvents, can be investigated by analyzing the hydrogen bonding patterns and the solvation shell around the molecule. rsc.orgnih.govwikipedia.org Computational studies on related 2-pyridones have shown that an increase in medium polarity generally increases the population of the lactam form. nih.gov

The following table outlines typical parameters that would be defined in an MD simulation setup for this compound in an aqueous environment.

| Parameter | Example Value/Setting | Purpose |

| Force Field | GROMOS54a7 | Defines the potential energy function for interatomic interactions. |

| Water Model | SPC/E | Represents the properties of the solvent. |

| Box Type | Cubic | Defines the shape of the simulation cell. |

| Box Size | 5 nm x 5 nm x 5 nm | Ensures the molecule does not interact with its periodic images. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to capture relevant molecular motions. |

| Time Step | 2 fs | Integration time step for Newton's equations of motion. |

In Silico Modeling of Chemical Interactions (Methodological Focus)

In silico modeling of chemical interactions encompasses a range of computational techniques used to predict and analyze how a molecule interacts with other chemical entities, particularly biological macromolecules like proteins. This section focuses on the methodologies that could be applied to this compound to understand its potential biological interactions.

Ligand-Binding Site Prediction Methodologies for Hypothetical Targets

Given that this compound is a small molecule, a primary application of in silico modeling would be to identify potential protein binding sites and predict its binding mode. This is a cornerstone of structure-based drug design. The general workflow involves several key stages:

Target Identification and Preparation: A hypothetical protein target would first be identified. The three-dimensional structure of this protein, obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from homology modeling, is then prepared for docking. This preparation typically involves adding hydrogen atoms, assigning partial charges, and defining the potential binding site or pocket.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation. The protonation state of the carboxylic acid group at a physiological pH would also be determined.

Molecular Docking: This is the core of the process where a docking algorithm samples a large number of possible orientations and conformations of the ligand within the defined binding site of the protein. The goal is to find the pose that results in the most favorable intermolecular interactions. Various docking programs, such as AutoDock, Glide, and GOLD, employ different search algorithms and scoring functions. benthamdirect.comschrodinger.com

Scoring and Ranking: Each generated pose is assigned a score by a scoring function, which estimates the binding affinity. These functions typically consider factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. The poses are then ranked based on their scores to identify the most likely binding mode.

Post-Docking Analysis: The top-ranked poses are visually inspected to analyze the specific interactions between the ligand and the protein residues. This includes identifying key hydrogen bonds, hydrophobic interactions, and salt bridges. This analysis can provide valuable insights into the structural basis of binding and guide further optimization of the ligand.

The following table summarizes some common methodologies used in ligand-binding site prediction.

| Methodology | Description | Key Features |

| Geometric Docking | Based on the shape complementarity between the ligand and the binding site. | Fast, but does not explicitly account for the energetics of interaction. |

| Force-Field Based Docking | Uses a molecular mechanics force field to calculate the energy of the ligand-protein complex. | More accurate than geometric docking as it considers energetic contributions. |

| Knowledge-Based Scoring | Derives statistical potentials from known protein-ligand complexes to score poses. | Can capture complex interaction patterns not easily described by simple physical models. |

| Consensus Scoring | Combines the results from multiple scoring functions to improve the accuracy of binding affinity prediction. | Aims to reduce the errors associated with individual scoring functions. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a powerful tool for understanding the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic attack.

For this compound, an MEP map would be generated by calculating the electrostatic potential at various points on the molecule's surface using quantum mechanical methods, such as Density Functional Theory (DFT). The resulting map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

Based on the structure of this compound, the following features would be expected in its MEP map:

Negative Potential (Red): The most negative potential would be concentrated around the oxygen atoms of the carbonyl group on the pyridone ring and the carboxylic acid group. These regions are the most likely sites for hydrogen bond donation and interactions with electrophiles or positively charged species.

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms, particularly the N-H proton of the pyridone ring and the acidic proton of the carboxylic acid group. These areas are susceptible to attack by nucleophiles or negatively charged species.

Intermediate Potential (Green/Yellow): The carbon atoms of the aromatic ring and the methylene (B1212753) group of the acetic acid side chain would likely exhibit intermediate electrostatic potential.

The MEP map provides valuable insights into the molecule's intermolecular interaction patterns. For instance, in a protein-ligand complex, the red regions of the ligand would be expected to interact with positively charged or hydrogen bond donor residues of the protein, while the blue regions would interact with negatively charged or hydrogen bond acceptor residues. This information is crucial for understanding the specificity of binding and for designing molecules with improved binding affinity.

The table below summarizes the expected MEP characteristics and their implications for the reactivity of this compound.

| Molecular Region | Expected MEP Color | Implied Reactivity |

| Carbonyl Oxygen (Pyridone) | Red (Negative) | Site for electrophilic attack, hydrogen bond acceptor. |

| Carboxyl Oxygen (Acetic Acid) | Red (Negative) | Site for electrophilic attack, hydrogen bond acceptor, potential for salt bridge formation. |

| N-H Proton (Pyridone) | Blue (Positive) | Site for nucleophilic attack, hydrogen bond donor. |

| O-H Proton (Carboxylic Acid) | Blue (Positive) | Acidic proton, site for deprotonation, hydrogen bond donor. |

| Aromatic Ring | Green/Yellow (Intermediate) | Potential for π-π stacking interactions. |

Mechanistic Investigations of Chemical Reactions Involving 2 2 Oxo 1,2 Dihydropyridin 3 Yl Acetic Acid

Elucidation of Reaction Mechanisms during its Synthesis

The synthesis of 2-oxo-1,2-dihydropyridine derivatives often involves multi-step processes where the elucidation of the reaction mechanism is key to controlling the outcome. While specific mechanistic studies for the synthesis of 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid are not extensively detailed in publicly available literature, analogous syntheses of similar structures provide a probable mechanistic framework.

For instance, the synthesis of related (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids involves the acylation of 2-aminopyridines with anhydrides like maleic or citraconic anhydride. This is followed by a crucial intramolecular Michael addition, which leads to the formation of the core heterocyclic structure.

A plausible synthetic pathway for 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, a structurally similar class of compounds, involves the reaction of an anilinomethylidene derivative of Meldrum's acid with active methylene (B1212753) nitriles. This reaction proceeds via a series of condensation and cyclization steps to yield the desired pyridone ring system.

Table 1: Plausible Mechanistic Steps in the Synthesis of 2-Oxo-1,2-dihydropyridine Derivatives

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Acylation / Condensation | Formation of an intermediate by reaction of a pyridine (B92270) precursor with a suitable acylating or active methylene compound. |

| 2 | Intramolecular Cyclization | The intermediate undergoes an intramolecular reaction, often a Michael addition or a similar cyclization, to form the dihydropyridine (B1217469) ring. |

| 3 | Tautomerization / Aromatization | The initial cyclized product may undergo tautomerization to achieve the more stable 2-pyridone form. |

This table is based on synthetic routes for structurally related compounds.

Degradation Pathway Analysis under Controlled Chemical Conditions

Role as a Precursor or Intermediate in Broader Organic Transformations

The structural motifs present in this compound, namely the 2-pyridone core and the acetic acid side chain, make it a potentially valuable precursor or intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or alcohols, providing a handle for further molecular elaboration.

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been identified as useful precursors for drug candidates and as prospective ligands for metal complexes. This suggests that this compound could similarly serve as a building block in medicinal chemistry for the development of new therapeutic agents. For example, 2-oxo-1,2-dihydropyridinyl-3-yl amides have been designed and synthesized as potential inhibitors of glycogen (B147801) phosphorylase, a target for diabetes therapy.

The 2-pyridone ring itself can participate in various organic reactions, including cycloadditions and electrophilic substitutions, further expanding its synthetic utility.

Kinetic Studies of Chemical Reactions in which the Compound Participates

Specific kinetic studies detailing the reaction rates and orders for chemical transformations involving this compound are not prominently featured in the available scientific literature. Kinetic investigations are crucial for understanding reaction mechanisms and optimizing reaction conditions. While general kinetic studies on reactions involving acetic acid and related compounds exist, data directly pertaining to the title compound is sparse. Future research in this area would be beneficial for elucidating the reactivity of this compound in a quantitative manner.

Applications of 2 2 Oxo 1,2 Dihydropyridin 3 Yl Acetic Acid As a Chemical Building Block or Ligand

Utilization in the Synthesis of Complex Heterocyclic Systems

The 2-pyridone core is a privileged structure in medicinal chemistry and organic synthesis, frequently employed as a starting point for constructing more complex, fused heterocyclic systems. rsc.orgrsc.org General synthetic strategies often involve the cyclocondensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or the use of multicomponent reactions to build the pyridone ring, which can then be further elaborated. rsc.orgyoutube.com While direct examples initiating from 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid are not extensively detailed, the known reactivity of the 2-pyridone and carboxylic acid moieties allows for logical synthetic extrapolations.

The acetic acid side chain offers a reactive handle for intramolecular cyclization reactions. For instance, cyclocondensation reactions involving the carboxylic acid group and another functional group, either on the pyridone ring or introduced via a separate reagent, could lead to the formation of fused systems. A common approach involves the reaction of a pyridine (B92270) derivative with a reagent that can interact with both the ring and a side chain to form a new fused ring. This is seen in the synthesis of pyrido[2,3-d]pyrimidines from various pyridine precursors. iosrjournals.org The kinetic study of cyclocondensation reactions in acetic acid to yield dihydropyrimidines highlights a relevant synthetic methodology. iosrjournals.org

Three-component cascade reactions are also a powerful tool for rapidly assembling multisubstituted heterocycle-fused pyridines from simple starting materials. nih.gov The synthesis of fused heterocycles like furo[2,3-b]pyridines and pyrrolo-pyridines often relies on building one ring onto a pre-existing one, a strategy applicable to derivatives of this compound. ias.ac.in Furthermore, ruthenium-catalyzed oxidative coupling of heterocyclic carboxylic acids with internal alkynes represents a modern approach to creating fused heterocycle-pyrones by activating C-H and O-H bonds. rsc.org

| Synthetic Strategy | Reactant Types | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Three-Component Cascade Reaction | Aryl ketones, hydroxylamine, alkynes | Isoquinolines, Furo[2,3-c]pyridines, Thieno[2,3-c]pyridines | One-pot synthesis, rapid assembly of multisubstituted systems. nih.gov |

| Ru-Catalyzed Oxidative Coupling | Heterocyclic carboxylic acids, internal alkynes | Fused Heterocycle-Pyrones | Involves C-H and O-H bond activation. rsc.org |

| [4+2] Cycloaddition | Bicyclic Thiazolo 2-Pyridones, Arynes | Three-Dimensional Ring Fused Heterocycles | Selective cycloaddition for complex 3D structures. nih.gov |

| Cyclocondensation | 1,5-Dioxopentane derivatives, Ammonia | Pyridines | Fundamental method for large-scale pyridine synthesis. youtube.com |

Coordination Chemistry Studies with Metal Centers

The molecular structure of this compound is well-suited for acting as a ligand in coordination chemistry. It possesses two primary donor sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This arrangement allows it to function as a bidentate chelating agent, forming a stable five- or six-membered ring with a central metal ion. The design of metal complexes often utilizes such bifunctional ligands to control the geometry and properties of the resulting complex.

Pyridine carboxylates are versatile ligands that can coordinate with metals in various modes. dergipark.org.tr Studies on related pyridine carboxylic acids and pyridine carboxamides with transition metals like cobalt(II), copper(II), and zinc(II) have shown that coordination typically occurs through the pyridine nitrogen and a carboxylate oxygen. dergipark.org.trnih.gov This bidentate (O,N) coordination is a common and stable binding motif. nih.gov The resulting metal complexes can exhibit diverse geometries, including distorted octahedral or square pyramidal structures, depending on the metal ion and the presence of other co-ligands. nih.gov The synthesis of such complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Spectroscopic Methods:

Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (carboxylate) and C=N (pyridine) bands upon complexation indicates their involvement in bonding to the metal ion.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for diamagnetic complexes (e.g., Zn(II)) to elucidate the structure in solution. Changes in the chemical shifts of the ligand's protons upon coordination confirm the binding mode.

Structural and Analytical Methods:

Single-Crystal X-ray Diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

Elemental Analysis determines the elemental composition (C, H, N) of the complex, which helps in confirming its stoichiometry.

Magnetic Susceptibility Measurements are used to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and thus the oxidation state and coordination environment of the metal ion.

Thermal Analysis:

Thermogravimetric Analysis (TGA) studies the thermal stability of the complexes and can identify the presence of coordinated or lattice solvent molecules.

| Technique | Information Obtained | Typical Observations |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites. | Shift in ν(C=O) and ν(C=N) bands upon complexation. nih.gov |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry. | d-d transition bands characteristic of the metal ion's geometry. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Determination of distorted octahedral, square pyramidal, or other geometries. nih.gov |

| Magnetic Susceptibility | Oxidation state and spin state of the metal ion. | Measurement of effective magnetic moment for paramagnetic centers. |

| Thermogravimetric Analysis (TGA) | Thermal stability and presence of solvent molecules. | Weight loss steps corresponding to the loss of water or other ligands. |

Role in Catalyst Development or Support Materials (Non-biological applications)

While specific catalytic applications of this compound itself are not widely reported, its structure is relevant to the design of heterogeneous catalysts. The acetic acid moiety, in particular, can be a key functional group in catalysis. Recent research has demonstrated the development of titanium-based metal-organic frameworks (MOFs) functionalized with pending acetic acid groups that act as efficient porous catalysts. nih.govresearchgate.net

In such a system, the main framework provides a high surface area and structural stability, while the appended acetic acid groups serve as the active catalytic sites. nih.gov By analogy, this compound could be incorporated as a linker or a post-synthetically attached molecule onto a stable support material, such as a MOF or a polymer. The pyridone portion would serve to anchor the molecule to the support, while the acetic acid's carboxylic group would be available to participate in catalytic reactions, for example, as a Brønsted acid site. This approach allows for the creation of task-specific catalysts where the active sites are precisely positioned within a porous architecture. researchgate.net

Precursor for Advanced Materials (e.g., polymers, frameworks, excluding biological materials)

The bifunctional nature of this compound, possessing both a heterocyclic ring system and a carboxylic acid linker, makes it a promising candidate for the construction of advanced materials like metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.com

The design of MOFs often relies on polytopic linkers, and this molecule can act as a ditopic linker. The carboxylate end can coordinate to a metal center, while the pyridone ring offers potential coordination sites (N- or O-donors) or can act as a structural spacer. The use of mixed-ligand systems, combining pyridyl-containing molecules with polycarboxylates, is a known strategy for creating novel MOFs with interesting topologies and properties. universityofgalway.ie For instance, acetic acid has been used as a modulator in the synthesis of MOFs like MIL-100(Fe) to control crystal growth and particle size. nih.gov

Although acetic acid itself is not a polymerizable monomer through traditional chain-growth mechanisms, the target compound could be used in step-growth polymerization. researchgate.net For example, it could be converted into an acid chloride or ester and then reacted with a suitable di- or poly-functional co-monomer to form polyesters or polyamides. The pyridone ring would then be a recurring pendant group along the polymer chain, imparting specific properties such as polarity, hydrogen-bonding capability, or metal-coordinating ability to the final material.

Advanced Analytical Method Development and Characterization of 2 2 Oxo 1,2 Dihydropyridin 3 Yl Acetic Acid

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is the cornerstone of separation science, providing powerful tools for isolating 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid from reaction mixtures, synthetic byproducts, and degradation products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common and effective technique for the analysis of this compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Development of a robust HPLC method involves the systematic optimization of several key parameters. A C18 (octadecylsilane) column is a typical choice for the stationary phase due to its hydrophobicity, which effectively retains the moderately polar analyte. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a buffer (e.g., phosphate) or an acid (e.g., formic acid or acetic acid) is crucial to control the pH and suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and reproducible retention times.

Elution can be performed in either an isocratic mode (constant mobile phase composition) for simple separations or a gradient mode (varying mobile phase composition) for complex samples containing impurities with a wide range of polarities. A UV detector is typically employed for detection, set at a wavelength where the pyridinone chromophore exhibits strong absorbance.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, low volatility, and thermal lability (propensity to decarboxylate at high temperatures) prevent it from being vaporized without decomposition in the GC inlet.

Therefore, GC analysis requires a chemical derivatization step to convert the polar carboxylic acid group into a more volatile and thermally stable ester. A common approach is silylation, which involves reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. This derivative is significantly more volatile and suitable for GC separation.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically one with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and universal response to organic compounds.

Table 2: Representative GC Method Parameters for Analysis of a TMS Derivative

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

Electrophoretic Methods for Separation and Characterization

Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), offers a high-efficiency alternative to HPLC for the separation and characterization of this compound. nih.govwikipedia.org CZE separates charged molecules in a narrow-bore fused-silica capillary based on their differential migration rates in an electric field. youtube.com

In a typical CZE method, the capillary is filled with a background electrolyte (BGE), often a buffer such as phosphate (B84403) or borate, at a specific pH. mdpi.com At a pH above the pKa of the carboxylic acid group, the compound will be negatively charged (anionic) and will migrate toward the anode (positive electrode). The separation of different components in a sample is achieved based on their unique charge-to-mass ratios and electrophoretic mobilities. youtube.com Detection is usually accomplished by on-capillary UV absorbance. CZE is noted for its extremely high separation efficiency, short analysis times, and minimal consumption of reagents and solvents. mdpi.com

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in solution, provided no other components that absorb at the same wavelength are present. The method is based on the principle that the compound's pyridinone ring system acts as a chromophore, absorbing light in the UV region of the electromagnetic spectrum. researchgate.net

To quantify the compound, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution across the UV range. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, absorbance is directly proportional to concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration curve. researchgate.net Derivative spectrophotometry can also be employed to enhance specificity and resolve overlapping spectra in more complex mixtures. mdpi.com

Table 3: Example of a UV-Vis Spectrophotometric Calibration for Quantification

| Concentration (µg/mL) | Absorbance at λmax |

| 2.0 | 0.112 |

| 4.0 | 0.225 |

| 6.0 | 0.338 |

| 8.0 | 0.450 |

| 10.0 | 0.561 |

| Linearity | R² = 0.9998 |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful tools for the unambiguous identification and structural characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that combines the superior separation capabilities of HPLC with the definitive identification power of mass spectrometry. youtube.comnih.gov After the compound is separated by the LC system, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most suitable ionization technique for this polar molecule. ESI can be operated in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ would be detected at a mass-to-charge ratio (m/z) of 154.05, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 152.03, confirming the compound's molecular weight of 153.14 g/mol . uni.lubiosynth.com

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion (e.g., m/z 154.05) is isolated and fragmented by collision-induced dissociation (CID) to produce a unique pattern of product ions. labrulez.com This fragmentation pattern serves as a structural fingerprint, allowing for the confirmation of the compound's identity and the characterization of unknown impurities or degradants. csic.es

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. Following the necessary derivatization to create a volatile analyte (as discussed in section 8.1.2), the GC separates the derivative from other components in the mixture. The separated derivative then enters the MS, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, provides definitive structural confirmation of the original molecule.

Future Directions and Emerging Research Avenues for 2 2 Oxo 1,2 Dihydropyridin 3 Yl Acetic Acid

Exploration of Novel and Green Synthetic Pathways

The development of sustainable and efficient synthetic routes is a cornerstone of modern chemistry. For 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetic acid, future research will likely focus on moving beyond traditional multi-step syntheses towards more environmentally benign and atom-economical methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. ajrconline.org For the synthesis of pyridone derivatives, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while providing excellent yields. organic-chemistry.orgresearchgate.netmdpi.com Future studies could explore one-pot microwave-assisted multicomponent reactions to construct the 2-pyridone core of the target molecule from simple and readily available starting materials. mdpi.commdpi.com This approach would align with the principles of green chemistry by reducing energy consumption and solvent waste. ajrconline.org

Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions in the solid state through grinding or milling, offers a solvent-free alternative to traditional solution-phase chemistry. This technique has been successfully applied to the synthesis of various N-substituted amines and other heterocyclic compounds. The application of mechanochemistry to the synthesis of this compound could lead to a more sustainable manufacturing process with reduced environmental impact.

Catalytic Approaches: The use of novel catalysts could also pave the way for more efficient syntheses. For instance, the development of heterogeneous catalysts could simplify product purification and allow for catalyst recycling, further enhancing the green credentials of the synthetic route. Research into acid-catalyzed one-pot multicomponent reactions for the synthesis of highly functionalized pyridine (B92270) derivatives has shown promise and could be adapted for the target compound. mdpi.com

Table 1: Comparison of Potential Green Synthetic Methods for this compound

| Method | Potential Advantages | Key Research Focus |